molecular formula C19H19F3N2O5 B2994440 N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1795485-05-0

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2994440
CAS No.: 1795485-05-0
M. Wt: 412.365
InChI Key: MZNYOYONEPCXHM-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound characterized by the presence of methoxy and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the corresponding ester.

    Introduction of the Trifluoromethoxy Group: The ester is then reacted with a trifluoromethoxy-containing reagent under specific conditions to introduce the trifluoromethoxy group.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

    Oxidation: Aldehydes, acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups play a crucial role in binding to these targets, modulating their activity. The oxalamide moiety may interact with enzymes or receptors, altering their function and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-fluorophenyl)oxalamide

Uniqueness

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O5/c1-27-15-6-4-3-5-14(15)16(28-2)11-23-17(25)18(26)24-12-7-9-13(10-8-12)29-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNYOYONEPCXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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